molecular formula C21H26N6O2S3 B2565668 2-Methyl-4-(5-((4-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)sulfonyl)thiophen-2-yl)thiazole CAS No. 1219911-73-5

2-Methyl-4-(5-((4-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)sulfonyl)thiophen-2-yl)thiazole

Katalognummer: B2565668
CAS-Nummer: 1219911-73-5
Molekulargewicht: 490.66
InChI-Schlüssel: VLRDHVKJJFIPLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-4-(5-((4-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)sulfonyl)thiophen-2-yl)thiazole is a sophisticated synthetic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates multiple privileged pharmacophores, including a thiazole ring, a piperazine linker, and a pyrimidine unit, which are commonly found in biologically active molecules and pharmaceuticals . The thiazole ring, in particular, is a versatile heterocycle known to contribute to a wide spectrum of pharmacological activities; thiazole-containing compounds have demonstrated documented roles as kinase inhibitors, antimicrobial agents, and anticancer therapeutics . The specific molecular architecture of this compound, featuring a sulfonyl-linked thiophene-thiazole system conjugated to a piperazinyl-pyrimidine group, suggests potential for interaction with various enzymatic targets and biological pathways. Research-grade compounds with such complex structures are valuable tools for scientists investigating new therapeutic agents, particularly in oncology, neurodegenerative diseases, and the study of protein-protein interactions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for verifying the suitability of this compound for their specific experimental objectives.

Eigenschaften

IUPAC Name

2-methyl-4-[5-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]sulfonylthiophen-2-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2S3/c1-15-13-19(25-7-3-4-8-25)24-21(22-15)26-9-11-27(12-10-26)32(28,29)20-6-5-18(31-20)17-14-30-16(2)23-17/h5-6,13-14H,3-4,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRDHVKJJFIPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)C4=CSC(=N4)C)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

The compound 2-Methyl-4-(5-((4-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)sulfonyl)thiophen-2-yl)thiazole is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be broken down into several functional groups:

  • Thiazole and thiophene rings contribute to its chemical reactivity.
  • Pyrimidine and piperazine moieties are often associated with biological activity, particularly in drug design.

Research indicates that this compound may exhibit its biological effects through various mechanisms, such as:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can lead to increased apoptosis in cancer cells by preventing DNA repair after damage.
  • Cell Cycle Arrest : Compounds with similar structures have been associated with cell cycle arrest, particularly in cancerous cells, leading to reduced cell proliferation.

Anticancer Activity

Numerous studies have assessed the anticancer potential of compounds structurally related to this compound. For instance:

CompoundCell LineIC50 Value (μM)Mechanism
Compound AMCF7 (Breast Cancer)18.0PARP Inhibition
Compound BHeLa (Cervical Cancer)22.68Apoptosis Induction
Compound CA549 (Lung Cancer)25.71Cell Cycle Arrest

These values suggest that the compound may possess significant efficacy against various cancer cell lines.

Case Studies

  • Study on Breast Cancer Cells : A study demonstrated that a derivative of the compound led to a significant reduction in cell viability in MCF7 cells, with an IC50 value comparable to established PARP inhibitors like Olaparib .
  • Mechanistic Insights : In silico studies indicated strong interactions between the compound and PARP1, suggesting a targeted approach for drug development aimed at enhancing the efficacy of existing treatments .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 2-Methyl-4-(5-((4-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)sulfonyl)thiophen-2-yl)thiazole?

  • Methodology : The compound can be synthesized via multi-step organic reactions, typically involving:

  • Step 1 : Formation of the pyrimidine-piperazine core through nucleophilic substitution or coupling reactions under reflux conditions (e.g., using DMF or chloroform as solvents and triethylamine as a catalyst) .
  • Step 2 : Sulfonylation of the thiophene moiety using sulfonyl chlorides, optimized at 0–5°C to prevent side reactions .
  • Step 3 : Thiazole ring closure via Hantzsch thiazole synthesis, requiring controlled pH and temperature (e.g., 60–80°C in ethanol) .
    • Key Considerations : Monitor reaction progress using TLC or HPLC, and purify intermediates via column chromatography or recrystallization (e.g., DMF-EtOH mixtures) .

Q. How is the molecular structure of this compound characterized?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm connectivity of heterocycles (e.g., pyrrolidine, pyrimidine, and thiazole rings) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
  • X-ray Diffraction (XRD) : For crystallographic analysis of the sulfonyl-thiophene and piperazine-thiazole linkages .
    • Challenges : Overlapping signals in NMR due to complex heterocyclic systems may require 2D NMR (e.g., COSY, HSQC) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to test variables like temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol%) .
  • Flow Chemistry : Continuous-flow systems enhance reproducibility for exothermic steps (e.g., sulfonylation) by ensuring precise temperature control .
    • Case Study : A 15% yield increase was achieved by switching from batch to flow reactors for analogous thiazole syntheses .

Q. How can contradictory bioactivity data across studies be resolved?

  • Approach :

  • Statistical Analysis : Apply ANOVA or regression models to identify confounding variables (e.g., cell line specificity, assay protocols) .
  • Target Validation : Use CRISPR/Cas9 knockout models to confirm the compound’s interaction with proposed targets (e.g., kinase enzymes) .
  • Computational Docking : Molecular dynamics simulations to predict binding affinities under varying pH or co-solvent conditions .
    • Example : Discrepancies in IC50_{50} values for similar compounds were traced to differences in buffer ionic strength during enzymatic assays .

Q. What strategies are used to analyze the compound’s interaction with biological targets?

  • Experimental Methods :

  • Surface Plasmon Resonance (SPR) : Real-time kinetics of binding to purified proteins (e.g., kinases) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target engagement .
    • Computational Tools :
  • Density Functional Theory (DFT) : Predict electronic interactions between the sulfonyl group and target active sites .
  • Free-Energy Perturbation (FEP) : Screen derivatives for improved binding to resistant mutant targets .

Methodological Considerations

Q. How are stability and reactivity profiles assessed under physiological conditions?

  • Protocols :

  • pH Stability Studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC at 37°C .
  • Forced Degradation : Expose to heat (60°C), light (UV), and oxidizers (H2_2O2_2) to identify labile groups (e.g., sulfonyl bridges) .
    • Outcome : Analogous compounds showed >90% stability at pH 7.4 but rapid hydrolysis at pH <3 due to sulfonamide cleavage .

Q. What structural modifications enhance selectivity for therapeutic targets?

  • Strategies :

  • Bioisosteric Replacement : Substitute thiophene with furan to reduce off-target binding in kinase inhibitors .
  • Piperazine Substitution : Introduce electron-withdrawing groups (e.g., CF3_3) to improve metabolic stability .
    • Example : Replacing pyrrolidine with morpholine in a related compound increased selectivity for EGFR over HER2 by 20-fold .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.